molecular formula C14H18ClN3 B1609798 2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride CAS No. 862893-81-0

2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride

Cat. No.: B1609798
CAS No.: 862893-81-0
M. Wt: 263.76 g/mol
InChI Key: KKBONGWVMVUYPA-UHFFFAOYSA-M
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Description

“2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride” is a type of triazole compound . It has a molecular weight of 263.76 and a molecular formula of C14H18ClN3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [Cl-].Cc1cc(C)c(c(C)c1)-[n+]2cn3CCCc3n2 . This indicates that it has a positively charged nitrogen atom in its structure .


Chemical Reactions Analysis

This compound is known to be a catalyst for various chemical reactions . These include intermolecular hydroacylation of cyclopropenes, crossed acyloin condensations, domino ring-opening redox amidation, Knoevenagel condensation, Claisen rearrangement, and Lewis acid- and N-heterocyclic carbene-catalyzed cyclocondensation reaction .


Physical and Chemical Properties Analysis

The melting point of this compound is between 200-205°C . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Pathways : The compound is involved in various synthetic pathways. For instance, it is synthesized from 2,4,6-Trimethylaniline, Hydrogen chloride, Sodium nitrite, and other reactants through a pathway that includes the Sandmeyer approach (Struble & Bode, 2011).
  • Crystal Structure : Its crystal structure has been examined, which aids in understanding the molecular arrangement and potential applications in materials science. For example, the crystal structure of related compounds like 1-(mesityl-2-sulphonyl)-3-nitro-1,2,4-triazole and others have been determined (Kuroda et al., 1982), (Canseco-González et al., 2015).

Molecular and Spectroscopic Characterization

  • Spectroscopic Characterization : Detailed spectroscopic studies, including FT-IR spectroscopy and NMR, are conducted for compounds related to 2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride. This provides insights into their molecular properties and potential applications in various fields like materials science and chemistry (Özdemir, 2012).

Applications in Material Science and Chemistry

  • Supramolecular Chemistry : The compound's involvement in forming supramolecular structures,like those found in the title cadmium chloride salt (C3H5N4O2)4[CdCl6]·4H2O, indicates its potential use in the design of complex molecular architectures. These structures exhibit hydrogen-bonding and aromatic stacking interactions, suggesting applications in molecular engineering and materials science (Bouchene et al., 2014).2. Polymorphism in Organic Salts : Understanding the crystal packing and intermolecular interactions of related dihydropyrimidinium hydrochloride derivatives can inform the development of new materials with specific physical properties. This research has implications for pharmaceuticals, electronics, and other applications (Panini et al., 2014).

Theoretical and Computational Studies

  • Computational Analysis : Computational methods, such as density functional theory (DFT), are used to study the molecular and electronic structure properties of related compounds. This research contributes to a better understanding of the chemical behavior and potential applications of these compounds in various scientific fields (Mrad et al., 2014).

Advanced Material Development

  • Photoluminescent Properties : Studies on ternary Cd(II)/triazolate/chloride systems involving similar compounds reveal significant photoluminescent properties, suggesting their use in the development of new luminescent materials for various technological applications (Wei et al., 2010).

Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N3.ClH/c1-10-7-11(2)14(12(3)8-10)17-9-16-6-4-5-13(16)15-17;/h7-9H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBONGWVMVUYPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=[N+]3CCCC3=N2)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474970
Record name Bode Catalyst 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862893-81-0
Record name Bode Catalyst 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 862893-81-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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